molecular formula C19H16N2O4S2 B2424528 (Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide CAS No. 443961-48-6

(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide

Cat. No.: B2424528
CAS No.: 443961-48-6
M. Wt: 400.47
InChI Key: IOPHHCOAVXUFIW-YBEGLDIGSA-N
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Description

(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzamide group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Acid or base catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazolidinone sulfur to sulfoxide or sulfone

    Reduction: Reduction of the carbonyl group to a hydroxyl group

    Substitution: Nucleophilic substitution at the benzamide or thiazolidinone ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the hydroxyl derivative.

Scientific Research Applications

(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • 4-hydroxy-N’-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide

Uniqueness

(Z)-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is unique due to its combination of a thiazolidinone core and a benzamide group, which can confer distinct biological activities and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-11-3-6-13(7-4-11)17(23)20-21-18(24)16(27-19(21)26)10-12-5-8-14(22)15(9-12)25-2/h3-10,22H,1-2H3,(H,20,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPHHCOAVXUFIW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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